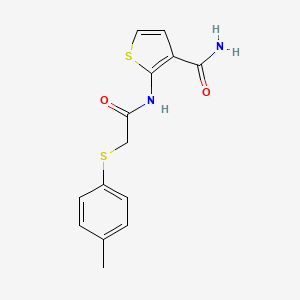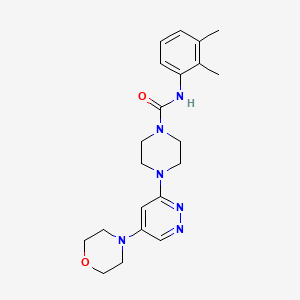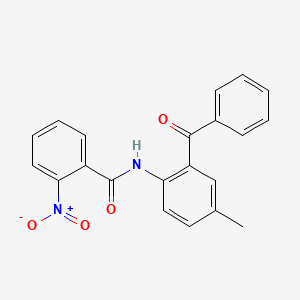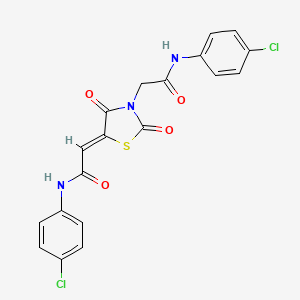
2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Mécanisme D'action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that some thiophene carboxamide analogs show potent antitumor activity through the inhibition of mitochondrial complex i .
Biochemical Pathways
Given the potential antitumor activity of some thiophene carboxamide analogs, it can be inferred that this compound may affect pathways related to cell proliferation and apoptosis .
Result of Action
It is known that some thiophene carboxamide analogs show potent antitumor activity, suggesting that this compound may have similar effects .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. This compound is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different areas of scientific research.
Orientations Futures
There are several future directions for the study of 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a fluorescent probe for detecting metal ions in biological systems, and the exploration of its potential applications in drug discovery and development. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential anti-inflammatory and anti-cancer properties.
Méthodes De Synthèse
2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide can be synthesized using different methods, including the reaction of 2-(2-bromoacetamido)thiophene-3-carboxamide with p-tolylthiol in the presence of a base. The reaction proceeds via the substitution of the bromine atom with the thiol group, resulting in the formation of this compound. Other methods for synthesizing this compound have also been reported in the literature, including the reaction of 2-(2-chloroacetamido)thiophene-3-carboxamide with p-tolylthiol using a base as a catalyst.
Applications De Recherche Scientifique
2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide has been studied for its potential applications in different areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential inhibitor of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. In biochemistry and pharmacology, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. This compound has also been investigated as a potential fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-2-4-10(5-3-9)20-8-12(17)16-14-11(13(15)18)6-7-19-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZXJJXJLVYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B2857596.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2857597.png)

![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide](/img/structure/B2857600.png)


![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)



![5-[4-(1-Acetylazepan-2-yl)piperidine-1-carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2857610.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2857613.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2857619.png)
